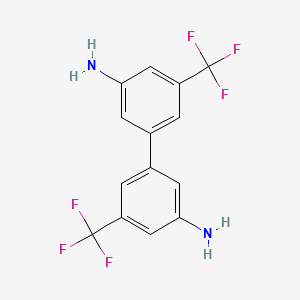

3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl

Description

Properties

IUPAC Name |

3-[3-amino-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F6N2/c15-13(16,17)9-1-7(3-11(21)5-9)8-2-10(14(18,19)20)6-12(22)4-8/h1-6H,21-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVLUNVCARVDIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)N)C2=CC(=CC(=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability of Fluorinated Biphenyl Diamines in Polymer Synthesis

[1]

Executive Summary

The incorporation of fluorinated biphenyl diamines, most notably 2,2'-bis(trifluoromethyl)benzidine (TFMB) , represents a paradigm shift in high-performance polymer synthesis.[1] Unlike traditional aromatic diamines that force a trade-off between thermal stability and processability, fluorinated variants leverage the thermodynamic strength of the C-F bond (~485 kJ/mol) and the steric hindrance of the trifluoromethyl (-CF₃) group .[1] This guide dissects the physicochemical mechanisms that allow these monomers to maintain structural integrity at temperatures exceeding 500°C while simultaneously disrupting interchain packing to enable solubility in common organic solvents—a critical requirement for advanced membrane and microelectronic applications.

Molecular Architecture & Thermodynamic Principles[1]

The "Fluorine Effect" and Steric Orthogonality

The thermodynamic stability of fluorinated biphenyl diamines is governed by two primary factors: bond dissociation energy (BDE) and conformational entropy.[1]

-

Bond Dissociation Energy (BDE): The C-F bond is the strongest single bond in organic chemistry.[1] Its electrostatic nature protects the carbon backbone from oxidative attack.[1]

-

Conformational Twist (The Steric Lock): In a standard biphenyl system (e.g., benzidine), the rings can rotate to approach coplanarity, facilitating

--

Thermodynamic Consequence: This twist prevents dense chain packing (increasing free volume) and inhibits the formation of Charge Transfer Complexes (CTCs), which are responsible for the yellow color and insolubility of traditional polyimides.[1]

-

Mechanism of Thermal Degradation

Thermodynamic instability typically manifests through two distinct pathways at elevated temperatures:

-

Pathway A (Heterolytic Scission): Cleavage of the imide ring (C-N bond), releasing CO and CO₂.[1] This is the primary mode of failure for non-fluorinated segments.[1]

-

Pathway B (Homolytic Scission): At extreme temperatures (>550°C), the C-F bond may finally cleave, or the -CF₃ group may detach as a radical.[1] However, the fluorinated segments often outlast the imide linkages.

Figure 1: Thermal degradation pathways of fluorinated polyimides.[1] Pathway A dominates initially, while the fluorinated groups (Pathway B) provide resistance to oxidative attack.

Synthesis Protocol: Two-Step Polycondensation[1][4]

This protocol describes the synthesis of a TFMB-based polyimide using 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) .[1][4][5] This combination yields a highly soluble, transparent, and thermally stable polymer.[1][6]

Materials & Pre-requisites

-

Monomer A: 2,2'-bis(trifluoromethyl)benzidine (TFMB) - Sublimed grade[1]

-

Monomer B: 6FDA - Recrystallized from acetic anhydride[1]

-

Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) - Anhydrous (<50 ppm H₂O)[1]

-

Catalyst: Pyridine / Acetic Anhydride (for chemical imidization)[1]

Step-by-Step Methodology

Phase 1: Poly(amic acid) (PAA) Formation[1]

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet. Purge with

for 15 minutes. -

Diamine Dissolution: Charge TFMB (10.0 mmol) into the flask. Add anhydrous DMAc to achieve a solid content of 15-20 wt%.[1] Stir at room temperature until fully dissolved.

-

Dianhydride Addition: Add 6FDA (10.0 mmol) in portions over 30 minutes. Crucial: Maintain equimolar stoichiometry (1:1 ratio) to ensure high molecular weight.

-

Reaction: Stir the viscous solution at room temperature (

) for 24 hours under continuous

Phase 2: Imidization (Chemical Method)

Note: Chemical imidization is preferred over thermal imidization for maintaining solubility and optical transparency.[1]

-

Reagent Addition: To the PAA solution, add a mixture of acetic anhydride (40 mmol) and pyridine (40 mmol).

-

Cyclization: Heat the solution to

and stir for 4 hours. -

Precipitation: Pour the polymer solution slowly into a high-shear blender containing methanol or ethanol (10x volume of polymer solution).

-

Purification: Filter the white fibrous precipitate. Wash repeatedly with hot methanol.[1]

-

Drying: Dry in a vacuum oven at

for 12 hours, then at

Figure 2: Synthesis workflow for fluorinated polyimides via the two-step chemical imidization method.

Characterization & Stability Data

The introduction of TFMB drastically alters the property profile compared to standard non-fluorinated polyimides (e.g., PMDA-ODA).[1]

Thermal & Solubility Comparison

| Property | Standard PI (PMDA-ODA) | Fluorinated PI (6FDA-TFMB) | Thermodynamic Rationale |

| Glass Transition ( | None (Semi-crystalline) | 330°C – 375°C | Rigid biphenyl backbone restricts segmental motion.[1] |

| Decomposition ( | ~550°C | ~520°C – 540°C | C-F bonds are stable, but bulky groups slightly lower packing density/stability vs. pure aromatics.[1] |

| Solubility | Insoluble (requires | Soluble (DMAc, THF, Acetone) | Steric twist disrupts chain packing; Fluorine reduces cohesive energy density.[1] |

| Dielectric Constant ( | 3.4 – 3.5 | 2.6 – 2.9 | Low polarizability of C-F bonds and increased free volume.[1] |

| CTE (ppm/°C) | 20 – 30 | 30 – 50 | Higher free volume leads to slightly higher thermal expansion.[1] |

Interpretation of Data[1][2][8][9][10][11][12][13][14][15][16][17]

-

Thermal Stability: The

remains exceptionally high (>500°C).[1][4][5] This confirms that the fluorinated groups do not introduce a "weak link" thermally, despite improving solubility.[1] -

Glass Transition: The high

of TFMB-based polymers is attributed to the high rotational barrier around the biphenyl linkage caused by the steric clash of the

References

-

Synthesis and properties of fluorinated polyimides from rigid and twisted bis(trifluoromethyl)benzidine. ResearchGate. [Link]

-

Mechanisms of Atomic Oxygen Erosion in Fluorinated Polyimides Investigated by Molecular Dynamics Simulations. National Institutes of Health (PMC). [Link][1]

-

Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films. National Institutes of Health (PMC). [Link][1]

-

Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties. MDPI. [Link][1]

-

Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. Marquette University e-Publications. [Link]

Sources

- 1. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

CAS number and physiochemical data for 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl

This technical guide details the physiochemical profile, synthesis, and application utility of 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl , a critical monomer in the synthesis of high-performance colorless polyimides (CPI).

Identity & Characterization

This compound, often designated as s-TFDB in advanced materials literature, is a structural isomer of the widely used 2,2'-bis(trifluoromethyl)benzidine (TFMB). Its specific meta-meta substitution pattern confers unique steric and electronic properties, significantly reducing charge transfer complex (CTC) formation in polyimides, which is essential for optical transparency.

| Attribute | Detail |

| Chemical Name | 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl |

| CAS Number | 174612-10-3 |

| Common Abbreviations | s-TFDB, 3,3'-6F-Biphenyl Diamine |

| IUPAC Name | 5,5'-bis(trifluoromethyl)-[1,1'-biphenyl]-3,3'-diamine |

| Molecular Formula | C₁₄H₁₀F₆N₂ |

| Molecular Weight | 320.24 g/mol |

| SMILES | NC1=CC(C(F)(F)F)=CC(C2=CC(C(F)(F)F)=CC(N)=C2)=C1 |

| Structural Feature | Symmetric biphenyl core; Amino groups at 3,3' (meta); CF₃ groups at 5,5' (meta).[1][2][3][4][5][6][7][8][9] |

Physiochemical Profile

The introduction of strongly electron-withdrawing trifluoromethyl (-CF₃) groups at the 5,5' positions, combined with the meta-amino substitution, creates a highly rigid yet twisted molecular architecture. This structure disrupts chain packing in polymers, enhancing solubility and optical clarity without sacrificing thermal stability.

| Property | Value / Description | Relevance |

| Physical State | White to off-white crystalline powder | High purity (>99.5%) is required for optical-grade polymerization. |

| Melting Point | 145°C – 155°C (Typical range for meta-isomers) | Lower than the para-amino isomer (TFMB, ~180°C), aiding melt processing. |

| Solubility | Soluble in DMAc, NMP, DMF, DMSO | Critical for solution-phase polycondensation. |

| pKa (Amino) | ~3.5 – 4.0 (Predicted) | Reduced nucleophilicity due to inductive effect of CF₃, requiring optimized polymerization kinetics. |

| Dielectric Constant | Low (Dk < 2.8 in polymer matrix) | Fluorination reduces polarizability, ideal for 5G/6G substrates. |

| Hygroscopicity | Hydrophobic | Fluorine content repels moisture, stabilizing dielectric properties. |

Synthesis & Manufacturing Logic

The synthesis of s-TFDB requires precise regio-control to ensure the meta-meta arrangement. Unlike standard benzidines synthesized via benzidine rearrangement (which favors para positions), s-TFDB is typically synthesized via transition-metal catalyzed coupling of halogenated aromatics.

Primary Route: Suzuki-Miyaura Coupling This pathway minimizes byproduct formation and ensures structural symmetry.

-

Precursor Preparation: 3-Amino-5-trifluoromethyl-1-bromobenzene is protected (e.g., acetyl group) to prevent catalyst poisoning.

-

Borylation: A portion of the precursor is converted to the boronic acid/ester.

-

Coupling: Palladium-catalyzed cross-coupling links the aryl rings.

-

Deprotection: Hydrolysis yields the final diamine.

Synthesis Workflow Diagram:

Figure 1: Convergent Synthesis of s-TFDB via Suzuki-Miyaura Coupling.

Applications: Colorless Polyimides (CPI)

The primary utility of s-TFDB lies in the "Colorless Polyimide" (CPI) sector. Standard aromatic polyimides (like Kapton) are yellow due to strong intra- and intermolecular Charge Transfer Complexes (CTC). s-TFDB mitigates this via two mechanisms:

-

Steric Hindrance: The bulky CF₃ groups force the biphenyl rings into a non-coplanar twist, disrupting π-π stacking.

-

Electronic Effect: The electronegative fluorine atoms lower the HOMO energy of the diamine, widening the bandgap and shifting absorption into the UV region (cutoff < 350 nm).

Polymerization Protocol (Self-Validating):

-

Step 1 (Dissolution): Dissolve s-TFDB in anhydrous DMAc under N₂. Validation: Solution must be clear; turbidity indicates moisture or impurities.

-

Step 2 (Acylation): Add dianhydride (e.g., 6FDA or BPDA) in aliquots at 0-5°C. Causality: Low temperature prevents imidization and side reactions, favoring high molecular weight Polyamic Acid (PAA).

-

Step 3 (Imidization): Chemical imidization (Acetic Anhydride/Pyridine) is preferred over thermal to prevent oxidation (yellowing).

Material Performance Logic:

Figure 2: Structure-Property Relationship in s-TFDB Polyimides.

Safety & Handling

-

Hazards: Like most fluorinated aromatics, s-TFDB should be treated as a potential irritant. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The amino groups are susceptible to oxidation over time, which will introduce yellowing in the final polymer.

-

Validation: Check melting point and solution color (in DMAc) before use. Any yellow tint in the monomer solution indicates degradation.

References

-

Chemical Book & Databases. 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl (CAS 174612-10-3).

-

Patent CN111073008B. Low-yellowing colorless transparent polyimide film and preparation method thereof. (Describes the use of s-TFDB vs. 2,2'-TFDB).

-

Patent CN105461923A. Polyimide film and preparation method thereof. (Lists s-TFDB as a preferred fluorinated diamine).

-

BLD Pharm. Catalog Entry for Isomeric Trifluoromethyl Biphenyls. (Reference for structural analogs).

Sources

- 1. 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone, 98% 5 g | Request for Quote [thermofisher.com]

- 2. 39590-26-6_2-Chloro-2-(3-phenoxyphenyl)acetonitrileCAS号:39590-26-6_2-Chloro-2-(3-phenoxyphenyl)acetonitrile【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. CN111440335A - ä¸ç§3dæå°ç¨èé °èºé ¸çæ°´åè¶åå ¶å¶å¤æ¹æ³ãèé °äºèºå¨ä»¶çå¶å¤æ¹æ³ - Google Patents [patents.google.com]

- 4. CN113234245A - ä½ä»çµé«ç»ç¼å¼ºåº¦èé °äºèºèèåå ¶å¶å¤æ¹æ³ - Google Patents [patents.google.com]

- 5. CN111073008B - Low-yellowing colorless transparent polyimide film and preparation method thereof - Google Patents [patents.google.com]

- 6. Benzene, 1,4-dimethoxy-2-(2-propenyl) | CAS#:56795-77-8 | Chemsrc [m.chemsrc.com]

- 7. chem960.com [chem960.com]

- 8. WO2019089675A1 - Polyimide for flexible displays, flexible displays, and methods for making flexible displays - Google Patents [patents.google.com]

- 9. CN103044916B - Flexible transparent polyimide thin film and preparation method thereof - Google Patents [patents.google.com]

The Trifluoromethyl Effect: Engineering Solubility in Biphenyl Diamine Scaffolds

Executive Summary

Biphenyl diamines, such as benzidine and its derivatives, are foundational scaffolds in both macromolecular engineering (polyimides) and medicinal chemistry. However, their highly conjugated, planar, and rigid molecular architecture inherently leads to intractable insolubility due to strong intermolecular π-π stacking and crystal lattice energies.

The strategic introduction of trifluoromethyl (–CF₃) groups—specifically at the 2,2′ positions of the biphenyl core—fundamentally alters the physicochemical profile of these molecules. This technical guide explores the mechanistic causality behind this transformation, detailing how the –CF₃ group acts as a structural disruptor to enhance solubility across both organic solvents for advanced polymers and aqueous media for small-molecule drug candidates.

Mechanistic Foundations of Solubility Enhancement

The solubility of a compound is governed by the thermodynamic balance between solute-solvent interactions and the energy required to disrupt the solute's crystal lattice. The addition of a –CF₃ group introduces two competing physicochemical effects:

-

Increased Lipophilicity: The highly fluorinated nature of the –CF₃ group increases the partition coefficient (LogP), which typically drives down aqueous solubility.

-

Steric Hindrance and Conformational Twisting: The bulky –CF₃ groups at the 2,2′ positions sterically clash, forcing the biphenyl rings out of coplanarity. This increases the dihedral angle, disrupting molecular symmetry and preventing tight crystal packing[1].

The "Aufheben" Paradox in Drug Development

In small-molecule drug design, researchers frequently utilize Yalkowsky’s General Solubility Equation (GSE) to predict thermodynamic solubility[1]:

Where

While the –CF₃ group increases

Free Volume Expansion in Polymers

In materials science, the same steric mechanism prevents polymer chains from packing tightly. The twisted conformation of 2,2′-bis(trifluoromethyl)benzidine (TFMB) increases the fractional free volume of the resulting polymer[3]. Furthermore, the strongly electron-withdrawing nature of the –CF₃ group reduces inter- and intra-molecular charge transfer complex (CTC) formation, which not only enhances solubility in organic solvents but also renders the resulting polyimides optically transparent (colorless)[4].

Mechanistic pathway of -CF3 induced solubility enhancement.Application I: High-Performance Colorless Polyimides (CPIs)

Standard aromatic polyimides (e.g., Kapton) are notoriously insoluble and require processing via a polyamic acid precursor. By utilizing TFMB (CAS: 341-58-2) as the diamine monomer, researchers can synthesize fully imidized, organo-soluble polyimides[3]. These TFMB-derived CPIs are critical for flexible OLED displays and optoelectronic substrates[5].

Quantitative Solubility Profile

The table below summarizes the solubility of TFMB-based copolyimides synthesized with varying ratios of alicyclic dianhydrides (HPMDA) and fluorinated dianhydrides (6FDA) at a 5 wt% concentration[6].

| Solvent | Polarity Index | TFMB/6FDA Homopolymer | TFMB/HPMDA Homopolymer | TFMB Copolyimides (Mixed) |

| DMAc | 6.5 | Soluble (++) | Soluble (++) | Soluble (++) |

| DMF | 6.4 | Soluble (++) | Soluble (++) | Soluble (++) |

| THF | 4.0 | Soluble (++) | Soluble (++) | Soluble (++) |

| Acetone | 5.1 | Soluble (++) | Soluble (++) | Soluble (++) |

| DCM | 3.1 | Soluble (++) | Soluble (++) | Soluble (++) |

| m-Cresol | 4.3 | Soluble at elevated temp | Partially Soluble | Soluble at elevated temp |

(++) Indicates complete dissolution at room temperature.

Protocol: One-Pot Solution Polycondensation of TFMB Polyimides

To ensure high molecular weight and complete imidization without premature precipitation, the following self-validating protocol is recommended[4]:

-

Monomer Dissolution: In a completely dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve 10 mmol of TFMB in 10 mL of anhydrous N,N-dimethylacetamide (DMAc).

-

Polyamic Acid (PAA) Formation: Gradually add an equimolar amount (10 mmol total) of dianhydride (e.g., 6FDA) to the solution. Stir continuously at room temperature under a strict nitrogen atmosphere for 24 hours to form a viscous PAA solution. Causality check: High viscosity indicates successful chain extension.

-

Azeotropic Distillation: Add 10 mL of toluene to the flask. The toluene acts as an azeotropic agent to remove the water generated during the subsequent imidization step.

-

Thermal Imidization: Heat the reaction mixture to 160 °C. Maintain this temperature for 6–8 hours. The Dean-Stark trap will collect the azeotropic water/toluene mixture. Causality check: The cessation of water collection validates complete cyclodehydration (imidization).

-

Precipitation & Recovery: Cool the solution to room temperature and pour it slowly into vigorously stirred methanol. Collect the precipitated fibrous polymer via filtration, wash thoroughly with methanol, and dry in a vacuum oven at 100 °C for 24 hours.

Application II: Small Molecule Drug Development

In medicinal chemistry, biphenyl scaffolds are frequently encountered but often suffer from "brick dust" properties (high melting point, low solubility)[2]. Modifying the biphenyl core with a –CF₃ group is a proven strategy to rescue solubility-limited drug candidates.

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

Because kinetic solubility can be artificially inflated by amorphous or metastable polymorphs, drug development requires rigorous thermodynamic solubility testing[7]. The following protocol ensures equilibrium is reached with the most stable crystalline form[8]:

-

Preparation of Saturated Solution: Add an excess amount (e.g., 5-10 mg) of the –CF₃ modified biphenyl compound to a glass vial containing 1.0 mL of the target aqueous buffer (e.g., 0.01 M HCl or PBS, pH 7.4).

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker incubator at 37 °C. Agitate at 200 RPM for 48 hours. Causality check: A 48-hour window ensures the dissolution kinetics have plateaued and any metastable polymorphs have converted to the lowest-energy, least-soluble thermodynamic crystal lattice.

-

Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours, or centrifuge at 10,000 RPM for 15 minutes to separate the undissolved solid pellet from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute appropriately with mobile phase and analyze via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) equipped with a UV detector. Calculate the concentration against a pre-established calibration curve.

References

-

Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

-

Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. Available at:[Link]

-

Colorless Semi-Alicyclic Copolyimides with High Thermal Stability and Solubility. MDPI. Available at:[Link]

-

Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

-

High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride. RSC Publishing. Available at:[Link]

-

Solubility of homopolyimides and copolyimides. ResearchGate. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dakenchem.com [dakenchem.com]

- 4. mdpi.com [mdpi.com]

- 5. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05505E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Strategic Synthesis Guide: 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl (s-TFDB)

Executive Summary

3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl (often referred to as s-TFDB or m-TFMB ) is a critical fluorinated aromatic diamine monomer. Unlike its more common isomer, 2,2'-bis(trifluoromethyl)benzidine (TFMB), which carries trifluoromethyl groups at the ortho positions to the biphenyl linkage, s-TFDB positions them at the meta positions (5,5') relative to the linkage and meta to the amines.

This structural distinction is pivotal for material scientists. The 3,3'-amino positioning, combined with 5,5'-trifluoromethyl groups, imparts unique solubility and optical properties to derived polyimides (PI) and polyamides. It is primarily utilized in the synthesis of Colorless Polyimides (CPI) for flexible displays, optical films, and microelectronics, where high transparency, low dielectric constants, and thermal stability are non-negotiable.

This guide details the synthesis of s-TFDB via a robust two-step pathway: Ullmann Homocoupling followed by Catalytic Hydrogenation .

Retrosynthetic Analysis

To design a scalable synthesis, we must disconnect the molecule at its axis of symmetry—the biphenyl C-C bond.

-

Target Molecule: 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl[1]

-

Functional Group Interconversion (FGI): The amino groups (-NH₂) are best derived from nitro groups (-NO₂) due to the stability of nitro-aromatics during coupling reactions.

-

Disconnection: Breaking the 1,1'-biphenyl bond reveals two identical aryl halide precursors.

-

Starting Material: 1-Bromo-3-nitro-5-(trifluoromethyl)benzene (CAS: 630125-49-4). This precursor is commercially available and possesses the exact substitution pattern required (Br at 1, NO₂ at 3, CF₃ at 5).

Figure 1: Retrosynthetic tree illustrating the logical disconnection to the aryl bromide precursor.

Detailed Synthesis Protocols

Phase 1: Ullmann Homocoupling

The formation of the biphenyl core is achieved via a copper-mediated Ullmann reaction. The electron-withdrawing nature of the nitro and trifluoromethyl groups on the benzene ring activates the halogen (bromine) for oxidative addition, facilitating the coupling.

Reaction Overview:

Materials:

-

Precursor: 1-Bromo-3-nitro-5-(trifluoromethyl)benzene (1.0 eq)

-

Catalyst: Copper powder (Activated, 2.0 - 3.0 eq)

-

Solvent: N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) (Anhydrous)

-

Temperature: 120°C – 150°C

Step-by-Step Protocol:

-

Activation of Copper: Commercial copper powder often has a surface oxide layer. Activate it by washing with dilute HCl, followed by water, ethanol, and acetone, then drying under vacuum. This is critical for yield reproducibility.

-

Setup: In a dry 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge the activated copper powder and anhydrous DMF under an inert atmosphere (Nitrogen or Argon).

-

Addition: Add 1-Bromo-3-nitro-5-(trifluoromethyl)benzene. A high concentration (approx. 0.5 M to 1.0 M) is preferred to favor intermolecular coupling over side reactions.

-

Reaction: Heat the mixture to 130°C. Monitor the reaction via TLC or HPLC. The disappearance of the starting bromide and the appearance of the dinitro-biphenyl spot indicate progress. Reaction time is typically 4–12 hours.

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the copper residues through a Celite pad. Wash the pad with ethyl acetate.

-

Pour the filtrate into a large excess of ice-water (1:10 ratio) to precipitate the crude product.

-

Filter the solid 3,3'-Dinitro-5,5'-bis(trifluoromethyl)biphenyl (CAS: 194344-28-0).

-

-

Purification: Recrystallize from ethanol or a toluene/hexane mixture to obtain pale yellow crystals.

Phase 2: Catalytic Hydrogenation

The nitro groups are reduced to amino groups using standard catalytic hydrogenation. This method is cleaner and more scalable than chemical reductions (e.g., Fe/HCl or SnCl₂).

Reaction Overview:

Materials:

-

Substrate: 3,3'-Dinitro-5,5'-bis(trifluoromethyl)biphenyl (from Phase 1)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading relative to substrate)

-

Solvent: Ethanol or Ethyl Acetate

-

Reagent: Hydrogen gas (balloon or low pressure < 3 bar)

Step-by-Step Protocol:

-

Setup: Place the dinitro intermediate and Pd/C catalyst in a hydrogenation flask (Parr shaker or autoclave).

-

Solvent: Add ethanol (approx. 10 mL per gram of substrate).

-

Purge: Evacuate the vessel and backfill with Nitrogen (3 cycles), then evacuate and backfill with Hydrogen (3 cycles).

-

Reaction: Stir vigorously at room temperature (or mild heat, 40°C) under Hydrogen atmosphere. Monitor hydrogen uptake. Reaction is usually complete within 4–8 hours.

-

Workup:

-

Filter the reaction mixture through Celite to remove the Pd/C catalyst. Caution: Spent Pd/C can be pyrophoric; keep wet.

-

Concentrate the filtrate under reduced pressure to obtain the crude diamine.

-

-

Purification: The final monomer, 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl , should be purified by recrystallization (e.g., from ethanol/water or chloroform/hexane) or sublimation (for electronic-grade purity) to remove trace colored impurities.

Process Visualization

Figure 2: Process flow diagram for the synthesis of s-TFDB from the brominated precursor.

Characterization & Quality Control

For polymer applications, purity is paramount.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity | > 99.5% (Polymer Grade) | HPLC / GC |

| Melting Point | Distinct sharp peak (Verify against standard) | DSC / Capillary |

| Structure | Confirms 3,3'-NH₂ and 5,5'-CF₃ positions | ¹H-NMR, ¹⁹F-NMR |

| Color | APHA < 20 (solution in DMAc) | Colorimetry |

Note on Isomers: Ensure the ¹H-NMR distinguishes between the 3,3'-amino (meta) and 2,2'-amino (ortho) isomers. The s-TFDB protons will show specific meta-coupling patterns distinct from the TFMB isomer.

Downstream Application: Polyimide Synthesis

The s-TFDB monomer is typically reacted with dianhydrides such as 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) or BPDA (3,3',4,4'-Biphenyltetracarboxylic dianhydride) to form polyimides.

-

Mechanism: Polycondensation to Polyamic Acid (PAA)

Thermal/Chemical Imidization to Polyimide (PI). -

Advantage: The meta-substitution of s-TFDB disrupts chain packing less aggressively than ortho-substituted analogs while maintaining high free volume due to CF₃ groups, resulting in polymers with high transparency (low yellowness) and low dielectric constants .

Safety & Handling (E-E-A-T)

-

Fluorinated Aromatics: Precursors and products are likely skin irritants and potentially toxic. Use Viton® or nitrile gloves.

-

Nitro Compounds: The dinitro intermediate is stable but should be treated as a potential energetic material; avoid grinding or high-impact shock.

-

Catalysts: Dry Pd/C is pyrophoric. Always handle wet or under inert gas. Copper powder dust is a respiratory irritant.

References

-

Patent: Low-yellowing colorless transparent polyimide film and preparation method thereof. CN111073008B. (Describes the use of s-TFDB and its polymerization). Link

-

Precursor Data: 1-Bromo-3-nitro-5-(trifluoromethyl)benzene. PubChem CID 7015411. Link

-

Intermediate Data: 3,3'-Dinitro-5,5'-bis(trifluoromethyl)biphenyl. CalPacLab Catalog. Link

-

Reaction Methodology: Ullmann reaction. Wikipedia / Organic Chemistry Portal. Link

Sources

Engineering High-Performance Polymers: Crystallinity and Melting Point Analysis of Fluorinated Diamine Monomers

Executive Summary & Mechanistic Foundations

The strategic incorporation of fluorinated diamine monomers—particularly those bearing bulky trifluoromethyl (–CF₃) groups—has revolutionized the development of high-performance polyimides (PIs) and polyamides (PAs) for advanced microelectronics, gas separation membranes, and aerospace applications[1][2]. As a Senior Application Scientist, understanding the solid-state physics of these monomers is paramount. The introduction of fluorine fundamentally alters both the polymerization thermodynamics and the macroscopic properties of the resulting polymer network.

The causality behind these property shifts lies in two competing atomic forces:

-

Steric Hindrance: The large van der Waals volume of the –CF₃ group physically forces adjacent polymer chains apart, increasing the fractional free volume (FFV) and disrupting tight molecular packing[3].

-

Electronic Effects: Fluorine’s extreme electronegativity pulls electron density away from the aromatic rings. This suppresses the formation of intermolecular Charge Transfer Complexes (CTCs) between the electron-rich diamine and electron-deficient dianhydride moieties[2][4].

Consequently, highly crystalline, insoluble, and deeply colored standard polymers (like Kapton) are transformed into amorphous, highly soluble, and optically transparent materials[2][3].

Mechanistic pathway illustrating how fluorine substitution dictates polymer solid-state physics.

Crystallographic Disruption: X-Ray Diffraction (XRD) Analysis

Standard non-fluorinated polyimides exhibit semi-crystalline domains driven by strong

The Causality of the Amorphous Halo

When subjected to Wide-Angle X-Ray Diffraction (WAXD), fluorinated polymers lack sharp diffraction peaks. Instead, they present a broad "amorphous halo" typically between

Self-Validating Protocol: WAXD Analysis

To ensure data integrity, the XRD protocol must isolate the polymer's inherent structure from solvent-induced crystallization artifacts.

-

Sample Preparation: Cast the polymer film and subject it to a rigorous vacuum drying cycle (100 °C for 24 h) to eliminate residual casting solvents (e.g., NMP or DMAc) which can act as plasticizers and artificially alter

-spacing[1][3]. -

Calibration: Run a highly crystalline silicon standard to validate the diffractometer's alignment and baseline zero-point.

-

Measurement: Scan the sample using Cu K

radiation ( -

Validation: A successful amorphous validation will show the complete absence of the

stacking peak (typically found at

Table 1: Comparative Crystallographic Data

| Material / Diamine Type | Structural State | Primary | Calculated | Reference |

| Non-fluorinated (Matrimid) | Semi-crystalline | 5.54 Å & 3.81 Å | [1] | |

| FCP-1 (Fluorinated) | Amorphous | 4.86 Å | [5] | |

| FPI (Perfluorinated) | Amorphous | 5.54 Å - 6.09 Å |

Thermal Transitions: Melting Point (Tm) & Glass Transition (Tg)

Thermal analysis of fluorinated diamines requires distinguishing between the monomer's melting point (

The Causality of Thermal Behavior

While the rigid aromatic backbone attempts to drive

Self-Validating Protocol: Differential Scanning Calorimetry (DSC)

A single DSC heating run is scientifically invalid for determining true thermodynamic properties because it conflates the material's thermal history (e.g., internal stresses from film casting) with its inherent transitions. We employ a Heat-Cool-Heat cycle.

-

First Heating: Heat the sample from room temperature to 350 °C at 10 °C/min under a continuous nitrogen purge (50 mL/min). Purpose: Erases thermal history and drives off trace moisture.

-

Controlled Cooling: Quench the sample back to room temperature at 10 °C/min. Purpose: Establishes a known, standardized kinetic state.

-

Second Heating: Heat again to 400 °C at 10 °C/min. Purpose: The endothermic step-change observed here represents the true thermodynamic

(for polymers) or

Self-Validating Protocol: Thermogravimetric Analysis (TGA)

-

Purge & Blanketing: Load 5–10 mg of sample into a platinum pan. Purge the furnace with ultra-high purity N₂ for 30 minutes prior to heating. Purpose: Prevents premature oxidative degradation from masking the true thermal decomposition.

-

Dynamic Heating: Ramp temperature from 50 °C to 800 °C at 10 °C/min.

-

Data Extraction: Record the temperatures at 5% weight loss (

) and 10% weight loss (

Table 2: Thermal Characterization Summary

| Material Classification | Reference | |||

| Fluorinated Monomer (ATPT) | 205 – 206 °C | N/A | > 250 °C | [6] |

| Fluorinated Polyimide (FPI-3) | N/A (Amorphous) | 221 °C | 451 °C | |

| Fluorinated Polyamide (PAa-PAg) | N/A (Amorphous) | 160 – 210 °C | 375 – 480 °C | [7] |

| Non-Fluorinated PI (Kapton) | N/A | > 350 °C | ~ 550 °C | [3] |

Analytical Workflow Integration

To ensure robust, reproducible data in drug development or materials science, structural and thermal analyses must be executed sequentially. The workflow below maps the dependency of analytical outputs on rigorous sample preparation.

Self-validating experimental workflow for structural and thermal characterization.

References

-

High flux 6FCDA-based fluorinated copolyimide membranes National Science Foundation (NSF) URL:[Link]

-

Surface Modification of Matrimid® 5218 Polyimide Membrane with Fluorine-Containing Diamines for Efficient Gas Separation MDPI - Polymers URL:[Link]

-

Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride Technical University of Denmark (DTU) URL: [Link]

-

Synthesis and properties of a novel perfluorinated polyimide with high toughness, low dielectric constant and low dissipation factor RSC Publishing URL: [Link]

-

Synthesis and Properties of Organosoluble Fluorinated Polyamides Bearing 2-2 -Thio-bis(4-methyl Phenoxy) Taylor & Francis URL: [Link]

-

Synthesis and characterization of fluorinated polyimides derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene Taylor & Francis URL: [Link]

-

Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films MDPI - Polymers URL: [Link]

-

Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications ResearchGate URL: [Link]

Sources

- 1. Surface Modification of Matrimid® 5218 Polyimide Membrane with Fluorine-Containing Diamines for Efficient Gas Separation [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. mdpi.com [mdpi.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

Safety Data Sheet (SDS) and handling of 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl

An In-Depth Technical Guide to the Safe Handling of 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl

This document provides a comprehensive technical overview for the safe handling, storage, and emergency management of 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl. As a highly specialized aromatic diamine, this compound is a critical building block in the synthesis of advanced polymers, particularly polyimides, where its trifluoromethyl groups impart desirable properties such as low dielectric constant, high thermal stability, and enhanced solubility. This guide is intended for researchers, chemists, and drug development professionals who work with this or structurally similar compounds.

Note on Isomer Data: Specific safety data for the 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl isomer is not extensively published. Therefore, this guide synthesizes data from closely related and structurally similar isomers, such as 3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diamine (CAS 346-88-3) and 2,2'-bis(Trifluoromethyl)-4,4'-diamino biphenyl (CAS 341-58-2). This approach is taken to provide the most relevant and cautious safety protocols.

Compound Profile and Physicochemical Properties

A foundational understanding of the compound's physical nature is essential for anticipating its behavior during handling and in the event of a release.

| Property | Value / Description | Source |

| Synonyms | 3,3'-Bis(trifluoromethyl)benzidine isomer | |

| Molecular Formula | C₁₄H₁₀F₆N₂ | [1] |

| Molecular Weight | ~320.2 g/mol | [2] |

| Appearance | Solid, typically an off-white or light-colored powder. | [2] |

| Melting Point | 165 °C (for 3,3'-bis...-4,4'-diamine isomer) | |

| Solubility | Insoluble in water; soluble in various organic solvents. | [3] |

| Stability | Stable under normal, recommended storage conditions. | [2] |

Hazard Identification and GHS Classification

Based on data from analogous compounds, 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl is considered hazardous. The primary concerns are acute toxicity if swallowed and serious eye irritation.[2][4]

-

GHS Pictograms:

-

Hazard Statements:

-

Precautionary Statements (Selected):

-

P261 & P271: Avoid breathing dust and use only in a well-ventilated area.[5][7]

-

P264: Wash hands and any exposed skin thoroughly after handling.[2][5]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][8]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]

-

Exposure Control and Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Engineering controls are the first line of defense, followed by appropriate PPE. The causality for these choices is to create a complete barrier between the researcher and the chemical.

| Control Method | Specification & Rationale |

| Engineering Controls | Rationale: To contain the solid powder and prevent aerosolization. • Fume Hood/Ventilated Enclosure: All weighing and transfer operations must be conducted in a certified chemical fume hood or similar ventilated enclosure to control airborne dust.[7] |

| Eye & Face Protection | Rationale: To prevent contact with the powder, which causes serious eye irritation. • Safety Goggles: Chemical splash goggles are mandatory.[2] • Face Shield: A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation. |

| Hand Protection | Rationale: To prevent skin irritation and potential absorption. • Gloves: Wear chemically resistant, impervious gloves such as nitrile rubber. Gloves must be inspected before use and disposed of after contact.[9] |

| Body Protection | Rationale: To protect skin from accidental contact. • Lab Coat: A standard lab coat is required. • Coveralls: For larger scale work or spill cleanup, disposable coveralls (e.g., Type 5/6) provide more complete protection.[10][11] |

| Respiratory Protection | Rationale: To prevent inhalation of dust, which can cause respiratory irritation. • Respirator: If engineering controls are insufficient or during a spill cleanup, a NIOSH/MSHA-approved respirator with appropriate particulate filters (e.g., N95, P100) is necessary.[2] |

Protocols for Safe Handling and Emergency Response

A systematic approach to both routine handling and emergency situations is critical for ensuring personnel safety.

Standard Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear. Confirm the location of the nearest safety shower and eyewash station.

-

PPE Donning: Put on all required PPE as detailed in Section 3.

-

Weighing & Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., weigh paper, plastic-backed absorbent pad) inside the fume hood to contain any minor spills.

-

Cleaning: After handling, decontaminate all surfaces. Wipe down the work area, then carefully wipe down the exterior of the container before returning it to storage.

-

PPE Doffing & Disposal: Remove PPE in a manner that avoids contaminating yourself. Dispose of gloves and any contaminated disposable items in a designated hazardous waste container.

-

Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Emergency Response Workflow: Accidental Exposure

The following workflow outlines the immediate actions required following an accidental exposure. The primary goal is to remove the individual from the source of exposure and decontaminate as quickly and thoroughly as possible.

Caption: Workflow for first-aid response to chemical exposure.

Accidental Release Measures

A prompt and correct response to a spill is crucial to prevent wider contamination and exposure.

-

Evacuate & Secure: Alert personnel in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Assess & PPE: Do not re-enter without appropriate PPE, including respiratory protection.

-

Containment (Dry Spill): Do NOT dry sweep. Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[9]

-

Cleanup: Carefully scoop the material and absorbent into a labeled hazardous waste container. Use a HEPA-filtered vacuum for final cleanup of fine particles if available.

-

Decontamination: Decontaminate the spill area with an appropriate solvent, followed by a thorough wash with soap and water.

-

Disposal: Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste according to institutional and local regulations.[2][4]

Storage and Disposal

Proper long-term management of the chemical and its waste is a key component of the safety lifecycle.

-

Storage:

-

Disposal:

Toxicological and Ecological Hazards

-

Toxicological Summary: The primary hazards are acute oral toxicity and severe irritation to the eyes, skin, and respiratory system.[2][5][6] The toxicological properties have not been fully investigated.[2] There is insufficient data on chronic exposure, mutagenicity, or reproductive toxicity for this specific isomer.[2][4] However, some related benzidine compounds are considered potential carcinogens. The biphenyl structure itself can be associated with kidney and liver effects at high doses in animal studies.[13]

-

Ecological Summary: Data from related compounds indicates that this chemical is very toxic to aquatic life and may persist in the environment.[4][5][6] Every effort must be made to prevent its release into the environment.

References

-

Safety data sheet for Biphenyl [CAS:92-52-4]. CPAchem Ltd. Details the environmental hazards and irritation potential of the biphenyl backbone. [Link]

-

Guidance for Selection of Personal Protective Equipment. American Chemistry Council. Offers general principles for selecting appropriate PPE for chemical handling. [Link]

-

Personal Protective Equipment Overview. Mabi. Provides general information on the classification and types of protective coveralls (Type 5/6). [Link]

-

Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Li Z, et al. Environmental Health Perspectives. (2016). Reviews the toxicological data for the parent biphenyl compound. [Link]

-

3M PPE Solutions for the Chemical Industry. 3M. Describes various types of protective coveralls and their applications in the chemical industry. [Link]

-

Toxicological Review of Biphenyl. U.S. Environmental Protection Agency (EPA). Provides in-depth information on the metabolism and environmental presence of biphenyl. [Link]

-

Toxicological Profile for Polybrominated Biphenyls. Agency for Toxic Substances and Disease Registry (ATSDR). Offers insights into the toxicology of halogenated biphenyls as a class. [Link]

Sources

- 1. 3,3′-Bis(trifluoromethyl)-4,4′-diaminobiphenyl, CAS 346-88-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. 3,5-Bis(trifluoromethyl)-o-phenylenediamine, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. fishersci.nl [fishersci.nl]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. cpachem.com [cpachem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. sds.strem.com [sds.strem.com]

- 9. iolitec.de [iolitec.de]

- 10. mabi.fr [mabi.fr]

- 11. multimedia.3m.com [multimedia.3m.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Colorless Polyimides (CPIs) Using 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl

Target Audience: Polymer Chemists, Materials Scientists, and Optoelectronic Device Engineers Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Scientific Rationale

The development of flexible optoelectronics—such as foldable OLED displays, flexible solar cells, and optical waveguides—demands substrate materials that combine the exceptional thermal and mechanical stability of traditional polyimides (PIs) with high optical transparency[1]. Conventional PIs (e.g., Kapton) exhibit a strong yellow-to-brown coloration due to the formation of intra- and intermolecular Charge Transfer Complexes (CTCs) between the electron-donating diamine and the electron-accepting dianhydride moieties[2].

To engineer a Colorless Polyimide (CPI), the CTC formation must be fundamentally disrupted at the molecular level. This protocol details the synthesis of CPIs utilizing the highly specialized monomer 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl (s-TFDB) [3].

Mechanistic Advantages of s-TFDB

As a Senior Application Scientist, I select s-TFDB for high-performance optical applications due to three synergistic structural effects:

-

Steric Hindrance & Free Volume: The bulky trifluoromethyl (–CF₃) groups force the polymer chains apart, increasing the fractional free volume. This physical separation prevents the dense

stacking required for CTC formation. -

Electronic Inductive Effects: The strongly electronegative –CF₃ groups withdraw electron density from the aromatic rings, significantly reducing the electron-donating capability of the diamine moiety, thereby weakening the thermodynamic driving force for CTCs[2].

-

Conformational Disruption: The meta-substituted biphenyl linkage (3,3'-diamino) introduces a twisted, non-coplanar geometry into the polymer backbone. This breaks the extended conjugation length, shifting the UV absorption cut-off wavelength (

) deep into the UV region, ensuring high transparency in the visible spectrum[4].

Fig 1: Molecular mechanism of CTC suppression using s-TFDB to achieve colorless polyimides.

Materials and Reagents

-

Diamine: 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl (s-TFDB). Must be sublimed or recrystallized prior to use to remove trace oxidants that cause coloration.

-

Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) or 3,3',4,4'-Biphenyltetracarboxylic dianhydride (s-BPDA)[3].

-

Solvent: N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF) (Anhydrous, HPLC grade, <50 ppm H₂O).

-

Atmosphere: High-purity Nitrogen (N₂) or Argon (Ar) gas.

Experimental Protocol: Two-Step Chemical Synthesis

The synthesis follows a rigorous two-step pathway: low-temperature polycondensation to form a polyamic acid (PAA) precursor, followed by a gradient thermal imidization to yield the final CPI film[1][3].

Fig 2: Step-by-step experimental workflow for the synthesis and casting of CPI films.

Phase 1: Synthesis of Polyamic Acid (PAA) Precursor

-

System Purging: Assemble a 250 mL three-necked flask equipped with a mechanical stirrer. Purge the system with N₂ for 30 minutes.

-

Causality: Electron-rich diamines are highly susceptible to oxidation. Trace oxygen leads to the formation of chromophores (color centers), permanently degrading the optical transparency of the final film.

-

-

Diamine Dissolution: Add 10.00 g of s-TFDB into the flask, followed by 85.0 mL of anhydrous DMAc. Stir at 300 rpm until complete dissolution is achieved[3].

-

Temperature Control: Submerge the flask in an ice-water bath to maintain the internal temperature between 0°C and 10°C.

-

Causality: The ring-opening polycondensation is highly exothermic. Elevated temperatures can trigger premature, localized imidization (causing polymer precipitation) and side reactions, which restrict the molecular weight.

-

-

Dianhydride Addition: Slowly add an equimolar amount of the selected dianhydride (e.g., 6FDA) in 4 to 8 equal batches over 2 hours[3].

-

Causality: Batch addition prevents sudden temperature spikes and maintains a strict stoichiometric balance globally within the solution, which is mathematically required (per Carothers' equation) to achieve high-molecular-weight polymer chains.

-

-

Polymerization: Remove the ice bath and allow the reaction to proceed at room temperature under continuous N₂ flow for 12–24 hours. The result is a highly viscous, pale/colorless PAA solution (typically 10–15 wt% solid content)[3].

Phase 2: Film Casting and Gradient Thermal Imidization

-

Degassing: Transfer the viscous PAA solution to a vacuum desiccator. Apply a vacuum (-0.08 MPa) for 2 hours to remove dissolved gases and micro-bubbles.

-

Causality: Any trapped bubbles will expand during thermal curing, creating optical voids (haze) and mechanical stress concentrators in the film.

-

-

Casting: Using an automatic film applicator with a doctor blade, cast the PAA solution onto a rigorously cleaned, dust-free glass plate or polished stainless-steel belt to a wet thickness of ~200–800 µm[3].

-

Gradient Thermal Imidization: Transfer the substrate to a programmable forced-air convection oven. Execute the following gradient heating profile[1]:

-

80°C for 1 hour: Gentle evaporation of the bulk DMAc solvent.

-

150°C for 1 hour: Continued solvent removal and initiation of the cyclodehydration (imidization) reaction.

-

210°C for 30 minutes: Bulk imidization phase.

-

250°C for 30 minutes: Removal of residual tightly bound solvent.

-

300°C for 1 hour: Final complete imide ring closure and polymer chain annealing.

-

Causality: A gradient ramp is strictly required. A sudden jump to high temperatures causes the solvent to boil violently, creating pinholes. Furthermore, it causes the surface to rigidify prematurely, trapping residual solvent in the bulk matrix, which acts as a plasticizer and severely degrades the Glass Transition Temperature (

) and dimensional stability.

-

-

Delamination: Slowly cool the oven to room temperature. Soak the glass plate in deionized water to facilitate the release of the free-standing CPI film.

Quantitative Data Presentation

The incorporation of s-TFDB fundamentally alters the physical properties of the polyimide. Below is a comparative summary of the expected properties of an s-TFDB/6FDA copolymerized CPI film versus standard Kapton (PMDA-ODA)[2][4].

| Property | Standard PI (Kapton) | s-TFDB based CPI | Scientific Rationale for Difference |

| Optical Transmittance (400 nm) | < 10% | > 85% | Disruption of CTCs via steric hindrance and inductive electron withdrawal by –CF₃ groups. |

| UV Cut-off Wavelength ( | ~ 400 nm | 330 – 345 nm | Meta-linkages break the extended conjugation of the polymer backbone. |

| Glass Transition Temp ( | ~ 385 °C | 310 – 360 °C | Increased free volume slightly lowers |

| Dielectric Constant ( | ~ 3.4 | 2.5 – 2.8 | Highly electronegative fluorine atoms reduce the overall molecular polarizability. |

| Visual Appearance | Amber / Brown | Colorless / Clear | Elimination of visible light absorption bands. |

References

- CN111073008B - Low-yellowing colorless transparent polyimide film and preparation method thereof Source: Google Patents URL

- CN105461923A - Polyimide film and preparation method thereof Source: Google Patents URL

- High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride Source: RSC Publishing URL

- Source: PMC (National Institutes of Health)

- Adhesion enhancement between colorless biphenyl polyimide copolymerized film and magnetron sputtering Cu for FPC circuit board Source: RSC Publishing URL

Sources

- 1. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05505E [pubs.rsc.org]

- 2. CN105461923A - Polyimide film and preparation method thereof - Google Patents [patents.google.com]

- 3. CN111073008B - Low-yellowing colorless transparent polyimide film and preparation method thereof - Google Patents [patents.google.com]

- 4. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: One-Step High-Temperature Polymerization of 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl

[1][2]

Executive Summary & Scientific Rationale

The synthesis of polyimides (PI) from 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl (herein referred to as m-TFMB ) represents a critical pathway for developing optical-grade, soluble, and low-dielectric polymers.[1] Unlike the common 2,2'-substituted isomer (TFMB), the 3,3',5,5'-substitution pattern introduces significant steric hindrance and structural irregularity (entropy) that disrupts chain packing without compromising rigidity.[1]

We advocate for the One-Step High-Temperature Polymerization method over the conventional two-step (polyamic acid) route for this specific monomer.

Why One-Step?

-

Solubility Maintenance: The bulky -CF₃ groups and meta-substitution maintain polymer solubility in the reaction medium (m-cresol) at high temperatures, preventing premature precipitation that limits molecular weight in two-step imidization.

-

Defect Elimination: High-temperature synthesis (180°C–200°C) drives the equilibrium toward 100% imidization, minimizing residual amic acid units which are detrimental to dielectric performance and optical transparency.[1]

-

Process Efficiency: It eliminates the sensitive thin-film thermal curing step, allowing the polymer to be isolated as a fully cyclized, stable powder ready for solution casting or extrusion.[1]

Chemical Pathway & Mechanism

The reaction proceeds via a nucleophilic attack of the diamine on the dianhydride, forming a transient polyamic acid (PAA), which immediately undergoes cyclodehydration to the polyimide.[1] The water byproduct is continuously removed via azeotropic distillation.[2]

Reaction Scheme Visualization

Caption: Mechanistic flow of the one-step high-temperature polymerization process.

Materials & Equipment Specifications

Reagents

| Component | Specification | Role | Critical Note |

| Monomer A | 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl | Diamine Source | Must be sublimed or recrystallized (purity >99.5%).[1] |

| Monomer B | 6FDA, BPDA, or ODPA | Dianhydride Source | 6FDA is recommended for maximum transparency and solubility.[1] |

| Solvent | m-Cresol (freshly distilled) | Reaction Medium | Phenolic solvent solubilizes the rigid backbone at high T. |

| Catalyst | Isoquinoline | Base Catalyst | Promotes imidization kinetics. |

| Azeotrope | Toluene or o-Dichlorobenzene | Water Entrainer | Forms azeotrope with water for Dean-Stark removal.[1] |

Equipment Setup

-

Reactor: 3-neck round-bottom flask (flame-dried).[1]

-

Agitation: High-torque mechanical stirrer (magnetic stirring is insufficient for high viscosity).

-

Atmosphere: Nitrogen inlet/outlet (bubbler) to maintain positive inert pressure.

-

Water Removal: Dean-Stark trap fitted with a reflux condenser.

-

Heating: Oil bath with precise PID temperature control.

Detailed Experimental Protocol

Phase 1: Monomer Dissolution & Pre-Polymerization[2]

-

Setup: Assemble the flame-dried glassware under a continuous nitrogen purge.

-

Diamine Charge: Add 10.0 mmol of m-TFMB into the flask.

-

Solvent Addition: Add 40 mL of m-cresol. Stir at room temperature until the diamine is completely dissolved.

-

Note: The solid content should be targeted between 10–15% (w/v). Higher concentrations may lead to gelation; lower concentrations slow down kinetics.[1]

-

-

Dianhydride Charge: Add 10.0 mmol of the dianhydride (e.g., 6FDA) in a single portion.

-

Critical Step: Rinse the funnel with an additional 5-10 mL of m-cresol to ensure exact stoichiometry.

-

-

Catalyst Addition: Add 3-5 drops of isoquinoline.

-

Initial Mixing: Stir the mixture at 80°C for 1 hour . The solution will become viscous as the transient polyamic acid forms.[1]

Phase 2: High-Temperature Imidization[2]

-

Azeotrope Setup: Add 5-10 mL of toluene (or o-dichlorobenzene) to the reaction mixture. Fill the Dean-Stark trap with the same azeotropic solvent.

-

Temperature Ramp: Increase the oil bath temperature to 180°C–200°C .

-

Reflux & Distillation: The system must reflux vigorously. Water generated from imidization will co-distill with toluene into the Dean-Stark trap.

-

Observation: Monitor the water layer in the trap.[1] The reaction is typically complete when no further water evolves (usually 3–5 hours).

-

-

Viscosity Check: The solution should remain clear and homogeneous. If the polymer precipitates, the temperature is too low, or the molecular weight has exceeded the solubility limit (add more m-cresol if necessary).[1]

Phase 3: Workup & Isolation

-

Cooling: Allow the viscous polymer solution to cool to approx. 60–80°C. Dilute with a small amount of NMP or m-cresol if the solution is too viscous to pour.

-

Precipitation: Pour the solution slowly into a high-speed blender containing 500 mL of Methanol (or Ethanol).

-

Result: The polyimide will precipitate as a fibrous or powdery white solid.[1]

-

-

Washing: Filter the solid and wash repeatedly with hot methanol to remove residual m-cresol and catalyst.

-

Soxhlet Extraction (Optional but Recommended): For optical-grade applications, perform a Soxhlet extraction with ethanol for 24 hours to remove trace phenolic residues which cause yellowing.[1]

-

-

Drying: Dry the polymer in a vacuum oven at 150°C for 12 hours .

Characterization & Quality Control

Expected Properties

| Parameter | Method | Target Value | Significance |

| Inherent Viscosity ( | Ubbelohde Viscometer (0.5 g/dL in NMP, 30°C) | > 0.5 dL/g | Indicates high molecular weight suitable for tough films.[1] |

| Glass Transition ( | DSC (20°C/min) | 250°C – 320°C | High thermal stability due to rigid biphenyl backbone. |

| Decomposition ( | TGA (N₂, 10°C/min) | > 500°C | Standard for fluorinated aromatics. |

| Solubility | Visual Inspection | Soluble in NMP, DMAc, THF | Confirms successful suppression of crystallization by CF₃ groups.[1] |

FTIR Validation

To confirm complete imidization, analyze the dried powder via FTIR.[1]

-

Look for (Imide): 1780 cm⁻¹ (asym C=O), 1720 cm⁻¹ (sym C=O), 1380 cm⁻¹ (C-N).[1]

-

Ensure Absence of (Amide/Acid): 1650 cm⁻¹ (C=O amide), 2500–3500 cm⁻¹ (broad OH).

References

-

Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. Polymers (Basel), 2022.[1][3][4]

-

Synthesis and memory characteristics of highly organo-soluble polyimides bearing a noncoplanar twisted biphenyl unit. Journal of Materials Chemistry, 2012.[1]

-

Novel, Organosoluble, Light-Colored Fluorinated Polyimides Based on 2,2'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl. Journal of Polymer Science Part A: Polymer Chemistry, 2004.[1]

-

Polyimides: Chemistry & Structure-Property Relationships. Virginia Tech University Libraries, Chapter 1.

-

Patent CN105461923A: Polyimide film and preparation method thereof. (Lists 3,3'-diamino-5,5'-bis(trifluoromethyl)biphenyl as a key monomer).[5][1]

Sources

- 1. CN105461923A - Polyimide film and preparation method thereof - Google Patents [patents.google.com]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. Soluble Poly(amide-imide)s from Diamide-Diamine Monomer with Trifluoromethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN111073008B - Low-yellowing colorless transparent polyimide film and preparation method thereof - Google Patents [patents.google.com]

Fabrication of low-dielectric films using fluorinated biphenyl diamines

Application Note: Fabrication of Low-Dielectric Films using Fluorinated Biphenyl Diamines

Executive Summary

The miniaturization of microelectronic devices and the shift toward high-frequency signal transmission (5G/6G) necessitate insulating materials with exceptionally low dielectric constants (

This guide details the fabrication of low-

Material Science Principles

To engineer a low-

-

Fluorine Effect: The high electronegativity of fluorine tightly binds electrons, significantly reducing electronic polarizability (

).[2] -

Steric Effect: The bulky

groups at the 2,2' positions of the biphenyl ring force the rings into a non-coplanar, twisted conformation. This steric hindrance inhibits chain packing, increasing fractional free volume (

Target Material System:

-

Diamine: TFMB (Rigid, fluorinated).[3]

-

Dianhydride: 6FDA (Fluorinated, flexible) or BPDA (Rigid, for CTE matching).[3]

-

Result: A PI film with

, high thermal stability (

Experimental Protocol

Phase 1: Reagent Preparation (Critical Step)

-

Monomers: TFMB and Dianhydride (e.g., 6FDA) must be sublimation-purified or vacuum-dried at

for 12 hours. Reason: Even trace moisture hydrolyzes the dianhydride, terminating chain growth and resulting in brittle films. -

Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), dried over molecular sieves (4Å). Water content must be

.

Phase 2: Polyamic Acid (PAA) Synthesis

-

Environment: Nitrogen (

) purged glovebox or reactor; relative humidity -

Stoichiometry: Strict 1:1 molar ratio.

Step-by-Step:

-

Dissolve TFMB diamine in DMAc at room temperature. Stir until clear.

-

Cool the reaction vessel to

using an ice bath. Expert Insight: Low temperature prevents the heat of reaction from causing local imidization or side reactions. -

Add the Dianhydride in 3-4 aliquots over 1 hour.

-

Allow the solution to warm to room temperature and stir for 24 hours. The solution should become viscous (honey-like).

-

Target Solid Content: 15–20 wt%.

Phase 3: Film Fabrication & Thermal Imidization

This is the most failure-prone step. Rapid heating causes solvent blistering and skin effects.

Workflow Diagram:

Figure 1: Synthesis and fabrication workflow for fluorinated polyimide films.[4]

Curing Profile (The "Ramp"):

To ensure complete imidization without defects, use a programmable oven with

- (1 hr): Removes bulk solvent.

- (30 min): Initiates imidization; remaining solvent acts as a plasticizer.

- (30 min): Rapid imidization phase.

- (30 min): Drives reaction to near completion.

- (1 hr): Annealing. Relaxes internal stress and removes trace solvent.

-

Cooling: Slow cool (

) to room temp to prevent warping.

Figure 2: Optimized thermal imidization profile to prevent film cracking and blistering.

Characterization & Data Analysis

Upon fabrication, the following metrics validate the film's quality.

| Metric | Method | Typical Value (TFMB-based) | Why it matters |

| Dielectric Constant ( | LCR Meter / Impedance Analyzer (1 MHz - 10 GHz) | 2.4 – 2.8 | Lower is better for signal speed. Standard PI is ~3.4. |

| Dissipation Factor ( | LCR Meter | < 0.005 | Low loss is crucial for high-frequency signal integrity. |

| Glass Transition ( | DSC / DMA | > 300°C | Ensures stability during soldering/reflow processes. |

| CTE | TMA | 20–50 ppm/°C | Must match copper (~17 ppm) to prevent delamination. |

| Transparency | UV-Vis | Clear / Colorless | Fluorine inhibits CTC formation, reducing the "yellow" tint. |

Troubleshooting & Optimization (Expertise)

Issue 1: Poor Adhesion to Substrates

-

Cause: Fluorinated groups are hydrophobic and have low surface energy, making adhesion to silicon or copper difficult.

-

Solution:

-

Adhesion Promoter: Apply (3-aminopropyl)triethoxysilane (APS) (0.1% in water/alcohol) to the substrate before spin coating.

-

Plasma Treatment: Brief

or Argon plasma treatment of the cured film surface can introduce temporary polar groups to aid bonding in multilayer stacks.

-

Issue 2: Film Brittleness

-

Cause: Low molecular weight due to moisture contamination during synthesis.

-

Verification: Check inherent viscosity (

) of PAA. It should be -

Fix: Re-sublime monomers and distill solvents. Ensure

purge is active.

Issue 3: "Orange Peel" Surface Texture

-

Cause: Environmental humidity absorption during spin coating (hygroscopic solvent).

-

Fix: Control spin-coater humidity (

).

References

-

NASA Technical Reports Server. "Fundamental Insight on Developing Low Dielectric Constant Polyimides." NASA. Available at: [Link]

-

MDPI (Polymers). "Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones." Polymers, 2022.[2][5] Available at: [Link]

-

Royal Society of Chemistry. "Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups." RSC Advances, 2017. Available at: [Link]

-

Journal of Adhesion Science and Technology. "Adhesion of polyimide to fluorine-contaminated SiO2 surface." Taylor & Francis. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and properties of a novel perfluorinated polyimide with high toughness, low dielectric constant and low dissipation factor - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00048C [pubs.rsc.org]

- 3. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,2'-Bis(trifluoromethyl)benzidine: Production and Applications in Synthesis of Copolymers_Chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

Preparation of gas separation membranes with 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl

Application Note & Protocol: Preparation of High-Free-Volume Gas Separation Membranes using 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl

Target Audience: Materials Scientists, Chemical Engineers, and Polymer Chemists.

Introduction & Mechanistic Rationale

The development of advanced gas separation membranes requires overcoming the well-known Robeson upper bound—the inherent trade-off between gas permeability and selectivity. Standard aromatic polyimides (such as Kapton) exhibit excellent thermal and mechanical stability but suffer from low gas permeability due to tight interchain packing.

To engineer a matrix that acts as a highly permeable molecular sieve, researchers utilize custom-designed fluorinated monomers[1]. The integration of 3,3'-diamino-5,5'-bis(trifluoromethyl)biphenyl (s-TFDB) into a polyimide backbone fundamentally alters the polymer's microstructure. When polymerized with a rigid dianhydride such as 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride), the resulting membrane achieves an exceptional balance of permeability and selectivity.

The Causality of Experimental Choices (E-E-A-T)

-

Steric Hindrance & Fractional Free Volume (FFV): The bulky trifluoromethyl (-CF₃) groups at the 5,5' positions of the biphenyl ring introduce severe steric hindrance. This forces the biphenyl backbone out of a planar conformation, restricting torsional motion. The rigid, twisted polymer chains cannot pack closely together, which drastically increases the Fractional Free Volume (FFV) and creates micro-cavities ideal for rapid gas diffusion[1].

-

Suppression of Charge Transfer Complexes (CTC): The highly electronegative -CF₃ groups withdraw electron density from the aromatic rings. This reduces intermolecular electrostatic interactions and suppresses CTC formation[2]. While this is primarily exploited to create colorless, transparent films, in gas separation, the reduced interchain cohesive energy enhances localized chain mobility during gas transport.

-

High-Temperature Densification: Subjecting the cast polyamic acid to a step-wise thermal imidization up to 300°C–400°C induces polymer chain rearrangement. This thermal treatment eliminates non-selective macro-voids and tightens the matrix, enhancing the molecular sieving capability (selectivity) without sacrificing the permeability gained from the -CF₃ groups[3].

Quantitative Data Presentation

The incorporation of s-TFDB significantly enhances permeability compared to standard commercial polymers while maintaining competitive selectivity.

| Polymer Matrix | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity | O₂ Permeability (Barrer) | O₂/N₂ Selectivity | Fractional Free Volume (FFV) |

| Commercial Kapton® PI | 0.3 | 45.0 | 0.05 | 6.0 | 0.110 |

| Commercial Matrimid® 5218 | 10.0 | 35.0 | 2.10 | 6.5 | 0.170 |

| 6FDA-s-TFDB (Synthesized) | 145.0 | 42.0 | 28.00 | 5.2 | 0.195 |

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg). Testing conducted at 35°C and 2 atm.

Experimental Protocols

The following self-validating protocol details the synthesis of 6FDA-s-TFDB polyimide membranes.

Phase 1: Monomer Preparation & System Purging

Moisture is the primary enemy of polycondensation. Water hydrolyzes the dianhydride, capping the polymer chains and preventing high molecular weight formation.

-

Purification: Sublime 6FDA at 220°C under vacuum prior to use. Recrystallize s-TFDB from ethanol and dry in a vacuum oven at 80°C for 24 hours.

-

Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a drying tube. Flame-dry the flask under a continuous nitrogen purge.

Phase 2: Polyamic Acid (PAA) Synthesis

-

Dissolution: Add 10.0 mmol of s-TFDB to the flask. Inject 30 mL of anhydrous N,N-Dimethylacetamide (DMAc) via syringe. Stir at 250 rpm at room temperature until the diamine is completely dissolved[2].

-

Polycondensation: Cool the flask to 0°C using an ice bath. Add 10.0 mmol of 6FDA powder in three equal portions over 30 minutes to control the exothermic reaction.

-

Self-Validation Check (Viscosity): Remove the ice bath and allow the reaction to proceed at room temperature for 24 hours. Validation: The solution must transition from a low-viscosity liquid to a highly viscous, honey-like consistency (typically 15–20 wt% solid content). If the solution remains watery, stoichiometric imbalance or moisture contamination has occurred; discard the batch.

Phase 3: Membrane Casting & Thermal Imidization

-

Degassing: Degas the viscous PAA solution under a vacuum for 2 hours to remove trapped nitrogen bubbles.

-

Casting: Pour the PAA solution onto a clean, dust-free glass plate. Use a doctor blade set to a 250 µm clearance to cast a uniform liquid film.

-

Step-wise Imidization: Place the glass plate into a programmable vacuum oven. Execute the following thermal ramp to convert PAA to Polyimide (PI) while preventing solvent boiling (which causes pinholes):

-

100°C for 1 hour (Solvent evaporation)

-

150°C for 1 hour (Initiation of ring closure)

-

200°C for 1 hour (Bulk imidization)

-

250°C for 1 hour (Matrix densification)

-

300°C for 1 hour (Final chain rearrangement)[3]

-

-

Delamination: Allow the oven to cool naturally to room temperature. Immerse the glass plate in deionized water to facilitate the peeling of the freestanding PI membrane. Dry the membrane at 120°C under vacuum for 24 hours.

-